molecular formula C11H7Cl2NO B6368087 5-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% CAS No. 1111116-09-6

5-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368087
M. Wt: 240.08 g/mol
InChI Key: WENMTAALZOEFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% (also known as 5-DCP-2-HP) is a synthetic compound that is used in a variety of scientific research applications. It has been used in a range of biochemical and physiological studies, as well as in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% involves the reaction of 3,5-dichloroaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced using a reducing agent to yield the final product.

Starting Materials
3,5-dichloroaniline, 2-pyridinecarboxaldehyde, base, reducing agent

Reaction
Step 1: Dissolve 3,5-dichloroaniline in a suitable solvent and add 2-pyridinecarboxaldehyde to the solution., Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture and stir for several hours at room temperature., Step 3: Filter the reaction mixture to obtain the Schiff base intermediate., Step 4: Dissolve the Schiff base intermediate in a suitable solvent and add a reducing agent such as sodium borohydride or lithium aluminum hydride to the solution., Step 5: Stir the reaction mixture at room temperature for several hours until the reduction is complete., Step 6: Acidify the reaction mixture with a suitable acid to obtain the final product, 5-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95%.

Scientific Research Applications

5-DCP-2-HP has a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and protein-ligand interactions. It has also been used in studies of drug metabolism, drug transport, and drug-target interactions. Additionally, 5-DCP-2-HP has been used in studies of the effects of environmental pollutants on the human body.

Mechanism Of Action

The mechanism of action of 5-DCP-2-HP is not fully understood. However, it is believed that the compound binds to proteins in the body, which then modifies the proteins’ activity. This binding is thought to be mediated by hydrogen bonding between the compound and the proteins. Additionally, it is believed that the compound may interact with other molecules in the body, such as nucleic acids, to further modify the proteins’ activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-DCP-2-HP are not fully understood. However, it is known that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, the compound has been shown to affect the transport of certain drugs across cellular membranes.

Advantages And Limitations For Lab Experiments

5-DCP-2-HP has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize, and its effects can be easily measured. Additionally, the compound is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of 5-DCP-2-HP is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research into 5-DCP-2-HP. One potential direction is to further investigate the compound’s mechanism of action. Additionally, further research could be conducted into the compound’s effects on drug metabolism, drug transport, and drug-target interactions. Additionally, further studies could be conducted into the compound’s effects on environmental pollutants. Finally, further studies could be conducted into the compound’s effects on other biochemical and physiological processes.

properties

IUPAC Name

5-(3,5-dichlorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-8(4-10(13)5-9)7-1-2-11(15)14-6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENMTAALZOEFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683048
Record name 5-(3,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dichlorophenyl)pyridin-2(1H)-one

CAS RN

1111116-09-6
Record name 5-(3,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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